REACTION_SMILES
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[CH2:25]([Cl:26])[Cl:27].[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[CH3:1][S:2]([Cl:3])(=[O:4])=[O:5].[OH:6][CH2:7][c:8]1[cH:9][cH:10][n:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]12>>[CH3:1][S:2](=[O:4])(=[O:5])[O:6][CH2:7][c:8]1[cH:9][cH:10][n:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccnc2ccccc12
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Name
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Type
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product
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Smiles
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CS(=O)(=O)OCc1ccnc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |